Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-7-azaspiro[4.5]decane-7-carboxylate
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Overview
Description
Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azaspiro[4.5]decane-7-carboxylate is a complex organic compound that features a boronic ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azaspiro[4.5]decane-7-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including substitution and esterification, to introduce the boronic ester group .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azaspiro[4.5]decane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: Reduction reactions can modify the ester group.
Substitution: The compound can participate in substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include palladium acetate, sodium acetate, and various solvents like xylene . Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can introduce various functional groups onto the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its boronic ester group makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.
Biology and Medicine
In biology and medicine, tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azaspiro[4.5]decane-7-carboxylate is explored for its potential as a drug precursor.
Industry
In the industrial sector, this compound is used in the production of advanced materials and polymers. Its reactivity and stability make it suitable for creating materials with specific properties, such as enhanced strength or conductivity.
Mechanism of Action
The mechanism of action for this compound largely depends on its application. In chemical reactions, the boronic ester group acts as a key reactive site, facilitating various transformations. In biological systems, the compound’s mechanism of action would involve interactions with specific molecular targets, although detailed studies are required to elucidate these pathways.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- Tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
Uniqueness
What sets tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azaspiro[4.5]decane-7-carboxylate apart is its spirocyclic structure, which imparts unique steric and electronic properties. This makes it particularly valuable in applications where traditional boronic esters might not be suitable.
Properties
Molecular Formula |
C20H36BNO4 |
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Molecular Weight |
365.3 g/mol |
IUPAC Name |
tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azaspiro[4.5]decane-7-carboxylate |
InChI |
InChI=1S/C20H36BNO4/c1-17(2,3)24-16(23)22-12-8-10-20(14-22)11-9-15(13-20)21-25-18(4,5)19(6,7)26-21/h15H,8-14H2,1-7H3 |
InChI Key |
WQQOSABCHJXLSG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCC3(C2)CCCN(C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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